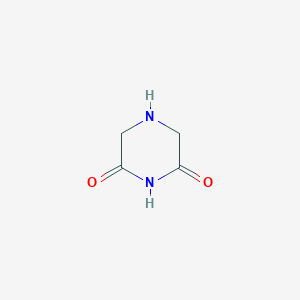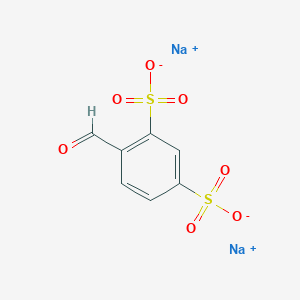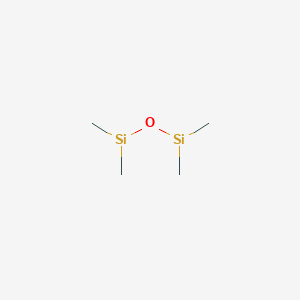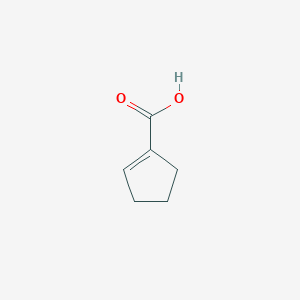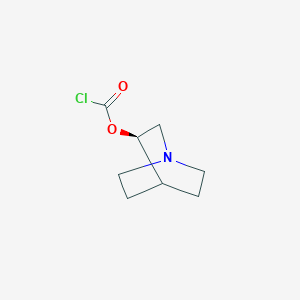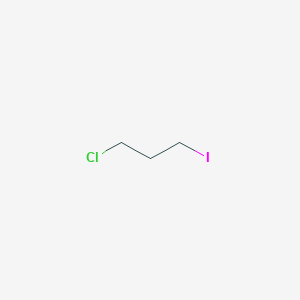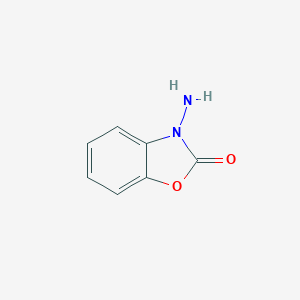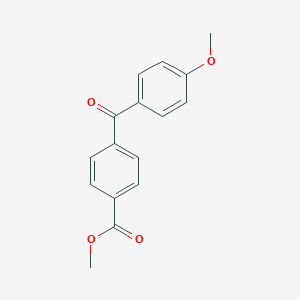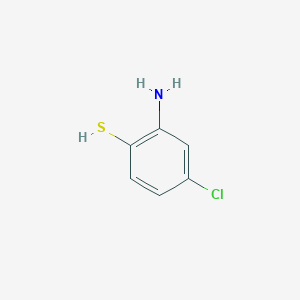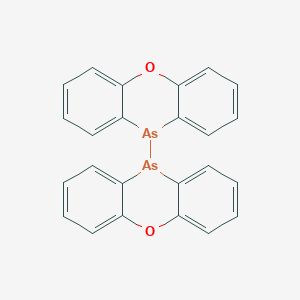![molecular formula C22H24N2O B107461 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-96-3](/img/structure/B107461.png)
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. It has also been shown to induce the expression of certain genes, such as p53, which is a tumor suppressor gene.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. It has also been shown to have low toxicity in animal studies, which is a promising characteristic for further investigation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for further research.
Future Directions
There are several future directions for research on 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is investigating its potential as a treatment for other diseases, such as viral infections and autoimmune diseases. Another area of interest is investigating its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human trials.
Synthesis Methods
The synthesis of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 2-methylphenylhydrazine, which is then reacted with cyclohexanone to obtain the intermediate product. The intermediate is then reacted with 7-methoxyindole-2-carboxylic acid to obtain the final product.
Scientific Research Applications
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have potential applications in various areas of biomedical research. One of the main areas of interest is cancer research, where this compound has been shown to have anti-cancer properties. It has also been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
18391-96-3 |
|---|---|
Product Name |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-15-9-4-5-12-18(15)23-21(25)20-22(13-6-3-7-14-22)17-11-8-10-16(2)19(17)24-20/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,23,25) |
InChI Key |
WCUHPJLMKAZIPH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
synonyms |
2'-(2-Methylphenylaminocarbonyl)-7'-methylspiro[cyclohexane-1,3'-[3H]indole] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



